N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-phenylethanamine
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Overview
Description
N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-phenylethanamine is a synthetic organic compound characterized by its unique structure, which includes a chloro-substituted imidazo[2,1-b][1,3]thiazole ring and a phenylethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-phenylethanamine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[2,1-b][1,3]thiazole Ring: This step involves the cyclization of appropriate precursors, such as 2-aminothiazole and chloroacetaldehyde, under acidic or basic conditions to form the imidazo[2,1-b][1,3]thiazole core.
Chlorination: The imidazo[2,1-b][1,3]thiazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
Alkylation: The chlorinated imidazo[2,1-b][1,3]thiazole is then alkylated with 2-phenylethanamine under basic conditions, often using a base like sodium hydride or potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethanamine moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the imidazo[2,1-b][1,3]thiazole ring or the phenylethanamine moiety using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent on the imidazo[2,1-b][1,3]thiazole ring can be substituted with various nucleophiles, including amines, thiols, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the phenylethanamine moiety.
Reduction: Reduced forms of the imidazo[2,1-b][1,3]thiazole ring.
Substitution: Various substituted imidazo[2,1-b][1,3]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-phenylethanamine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies might focus on its effects on cellular pathways, its binding affinity to biological targets, and its overall bioactivity.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-phenylethanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro substituent and the imidazo[2,1-b][1,3]thiazole ring play crucial roles in its binding affinity and specificity. The phenylethanamine moiety may contribute to its overall pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine
- N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-phenylmethanimine
Uniqueness
Compared to similar compounds, N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-phenylethanamine is unique due to the presence of the phenylethanamine moiety, which can significantly influence its chemical reactivity and biological activity. This structural difference can lead to variations in its pharmacological profile, making it a distinct candidate for specific applications in research and industry.
Properties
IUPAC Name |
N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-phenylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3S/c15-13-12(18-8-9-19-14(18)17-13)10-16-7-6-11-4-2-1-3-5-11/h1-5,8-9,16H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPXAWMQIRXPIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=C(N=C3N2C=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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